
4-(Benzyloxy)-4'-bromo-1,1'-biphenyl
Overview
Description
Sephin 1 is a small molecule known for its selective inhibition of the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This compound has garnered significant attention due to its potential therapeutic applications in diseases associated with protein misfolding, such as neurodegenerative disorders. Sephin 1 prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response and providing cellular protection against stress-induced damage .
Scientific Research Applications
Sephin 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the inhibition of protein phosphatases and the regulation of protein synthesis. In biology, Sephin 1 is employed to investigate the integrated stress response and its role in cellular protection against stress-induced damage. In medicine, Sephin 1 has shown promise as a therapeutic agent for neurodegenerative disorders, such as multiple sclerosis and amyotrophic lateral sclerosis, by protecting neurons against excitotoxicity and protein misfolding stress . In industry, Sephin 1 is used in the production of therapeutic compounds that target diseases associated with protein misfolding .
Safety and Hazards
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: Sephin 1 can be synthesized through a series of chemical reactions involving the selective inhibition of PPP1R15A. The compound is typically prepared by treating cells with 5 micromolar Sephin 1 for six hours, which specifically disrupts the PPP1R15A-PP1c complex without affecting the related PPP1R15B-PP1c complex .
Industrial Production Methods: In industrial settings, Sephin 1 is produced by administering the compound orally to mice at doses ranging from 1 to 5 milligrams per kilogram. This method has shown no adverse effects on rotarod performances, total body weight gain, or memory .
Chemical Reactions Analysis
Types of Reactions: Sephin 1 primarily undergoes reactions that involve the inhibition of the PPP1R15A-PP1c complex. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby delaying translational recovery and protecting cells from cytotoxic endoplasmic reticulum stress .
Common Reagents and Conditions: The common reagents used in the reactions involving Sephin 1 include tunicamycin, which induces endoplasmic reticulum stress, and the compound itself at a concentration of 5 micromolar .
Major Products Formed: The major products formed from these reactions include prolonged phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2 and delayed translational recovery, which ultimately protect cells from cytotoxic endoplasmic reticulum stress .
Mechanism of Action
Sephin 1 exerts its effects by selectively inhibiting the stress-induced regulatory subunit of protein phosphatase 1, known as PPP1R15A. This inhibition prolongs the phosphorylation of the alpha subunit of eukaryotic translation initiation factor 2, thereby enhancing the integrated stress response. The molecular targets involved in this mechanism include the PPP1R15A-PP1c complex and the alpha subunit of eukaryotic translation initiation factor 2 . By modulating the affinity of the PPP1R15A-PP1c complex for the alpha subunit of eukaryotic translation initiation factor 2, Sephin 1 provides cellular protection against stress-induced damage .
Comparison with Similar Compounds
Sephin 1 is unique in its selective inhibition of the stress-induced regulatory subunit of protein phosphatase 1, PPP1R15A. Similar compounds include guanabenz, which also inhibits PPP1R15A but has adverse effects on the alpha-2 adrenergic system . Unlike guanabenz, Sephin 1 provides neuroprotection without these adverse effects, making it a more promising therapeutic agent .
List of Similar Compounds:
- Guanabenz
- Salubrinal
- 4-Phenylbutyric acid
- Tauroursodeoxycholic acid
- Cordycepin
- Proanthocyanidins
- Crocin
- Purple Rice extract
- Caffeic Acid Phenethyl Ester
Sephin 1 stands out due to its selective inhibition of PPP1R15A and its ability to provide cellular protection without adverse effects on the alpha-2 adrenergic system.
properties
IUPAC Name |
1-bromo-4-(4-phenylmethoxyphenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO/c20-18-10-6-16(7-11-18)17-8-12-19(13-9-17)21-14-15-4-2-1-3-5-15/h1-13H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOAHVBDYCWBWAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50625823 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
117692-99-6 | |
| Record name | 4-(Benzyloxy)-4'-bromo-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50625823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



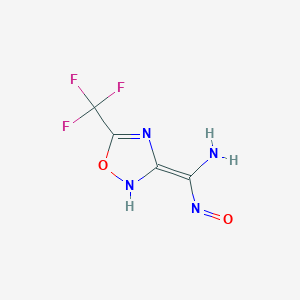
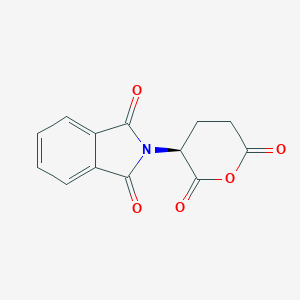

![3-benzo[b][1]benzazepin-11-yl-N-methylpropan-1-amine](/img/structure/B44638.png)
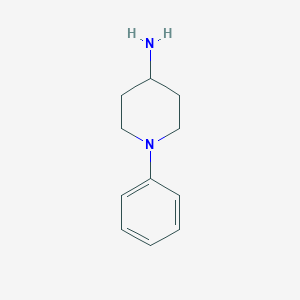


![Spiro[indoline-3,4'-piperidin]-2-one hydrochloride](/img/structure/B44644.png)
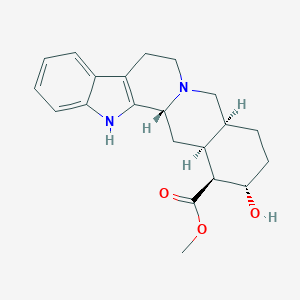
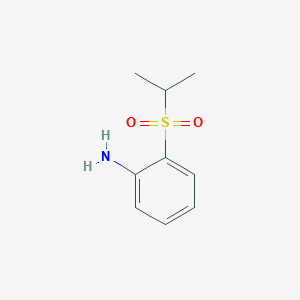

![1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-5-[[(2S)-2-(dimethylcarbamoylamino)-3-methylbutanoyl]amino]-3-hydroxy-1,6-diphenylhexan-2-yl]carbamate](/img/structure/B44653.png)